molecular formula C18H12ClN3O2S2 B3580565 N~2~-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

N~2~-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B3580565
M. Wt: 401.9 g/mol
InChI Key: MXWBQKFJHQWHSE-UHFFFAOYSA-N
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Description

N~2~-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes both benzothiazole and benzothiophene moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the acylation of 6-amino-1,3-benzothiazole with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with 3-chloro-1-benzothiophene-2-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N~2~-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

N~2~-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its dual benzothiazole and benzothiophene structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c1-9(23)20-10-6-7-12-14(8-10)26-18(21-12)22-17(24)16-15(19)11-4-2-3-5-13(11)25-16/h2-8H,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWBQKFJHQWHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N~2~-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N~2~-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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N~2~-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
N~2~-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
N~2~-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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